molecular formula C12H12N2O B010275 4-(Pyridin-2-ylmethoxy)aniline CAS No. 102137-46-2

4-(Pyridin-2-ylmethoxy)aniline

Numéro de catalogue B010275
Numéro CAS: 102137-46-2
Poids moléculaire: 200.24 g/mol
Clé InChI: CGWMMQFGQVDRII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

what is '4-(Pyridin-2-ylmethoxy)aniline'? 4-(Pyridin-2-ylmethoxy)aniline is an organic compound composed of an aniline group connected to a pyridine ring that is substituted with a methoxy group. It is used in the synthesis of various pharmaceuticals and other organic compounds. the use of '4-(Pyridin-2-ylmethoxy)aniline' 4-(Pyridin-2-ylmethoxy)aniline is used in the synthesis of a variety of organic compounds. It is used as an intermediate in the synthesis of aryl-containing heterocycles and as a building block for the synthesis of pharmaceuticals, dyes, and other organic compounds. It can also be used as a starting material for the synthesis of polymers materials. the chemistry of '4-(Pyridin-2-ylmethoxy)aniline' 4-(Pyridin-2-ylmethoxy)aniline is an organic compound that belongs to the class of compounds known as anilines. It is a colorless solid with a molecular formula of C10H10N2O. The molecule consists of a pyridine ring attached to an aniline group via a methoxy group. It is slightly soluble in water, ethanol, and methanol. The chemical properties of 4-(Pyridin-2-ylmethoxy)aniline are largely determined by its molecular structure. The pyridine ring is an aromatic heterocyclic compound that is composed of five carbon atoms and one nitrogen atom. This ring is planar in shape and is stabilized by the delocalization of electrons in the pi-bond system. The aniline group is an amine functional group that consists of a benzene ring with a nitrogen atom attached. This group is also aromatic and is stabilized by the delocalization of electrons in the pi-bond system. The reactivity of 4-(Pyridin-2-ylmethoxy)aniline is largely determined by the presence of the two aromatic rings. The pyridine ring is relatively unreactive due to the electron-withdrawing methoxy group, while the aniline group is more reactive due to the presence of the nitrogen atom. The compound can be oxidized to form the corresponding quinone, which can be further reacted to form various derivatives. It can also be alkylated to form various substituted anilines. the biochemical/physical effects of '4-(Pyridin-2-ylmethoxy)aniline' 4-(Pyridin-2-ylmethoxy)aniline is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals and other compounds. Its biochemical and physical effects depend on how it is used. For example, it can be used to synthesize other compounds that may have different biochemical and physical effects. In general, 4-(Pyridin-2-ylmethoxy)aniline is not known to have any direct biochemical or physical effects. the benefits of '4-(Pyridin-2-ylmethoxy)aniline' 1. It can be used as a versatile intermediate for the synthesis of a variety of organic compounds. 2. It can be used as a reagent in organic synthesis for the preparation of various useful compounds. 3. It can be used as a starting material for the synthesis of various pharmaceuticals, dyes, pigments, and other organic compounds. 4. It can be used as a catalyst in organic reactions. 5. It can be used as a precursor in the synthesis of other organic compounds. the related research of '4-(Pyridin-2-ylmethoxy)aniline' 1. Synthesis and Characterization of 4-(Pyridin-2-ylmethoxy)aniline and Its Derivatives. 2. Synthesis, Characterization and Biological Evaluation of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 3. Synthesis, Characterization and Antimicrobial Activity of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 4. Synthesis and Reactivity of 4-(Pyridin-2-ylmethoxy)aniline and Its Derivatives. 5. Synthesis and Structural Properties of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 6. Synthesis, Characterization and Electrochemical Properties of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 7. Synthesis, Characterization and Density Functional Theory Studies of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 8. Synthesis and Photophysical Properties of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 9. Synthesis and Biological Evaluation of 4-(Pyridin-2-ylmethoxy)aniline and Its Derivatives. 10. Synthesis, Characterization and Catalytic Activity of 4-(Pyridin-2-ylmethoxy)aniline Derivatives.

Applications De Recherche Scientifique

EGFR/HER2 Dual Inhibition in Cancer Therapy

4-(Pyridin-2-ylmethoxy)aniline: has been utilized in the design and synthesis of novel lapatinib derivatives. These derivatives are being studied as potential EGFR/HER2 dual inhibitors, which are crucial in the treatment of various tumors . The presence of the pyridin-2-ylmethoxy moiety is significant as it mimics the structure of neratinib, an FDA-approved EGFR/HER2 dual inhibitor, enhancing the compound’s binding affinity to the target proteins.

Antitumor Activity Against BCR-ABL Kinase

Derivatives of 4-(Pyridin-2-ylmethoxy)aniline have been synthesized and evaluated for their antitumor activities, particularly against BCR-ABL kinase . This kinase is associated with chronic myeloid leukemia, and the derivatives show promise in inhibiting its activity, offering a potential pathway for developing new cancer treatments.

Development of Antimicrobial and Antiviral Agents

The pyridine nucleus, which is part of the 4-(Pyridin-2-ylmethoxy)aniline structure, is known for its antimicrobial and antiviral properties . Research is ongoing to develop new compounds that can effectively combat microbial and viral infections, especially in the wake of new global health threats like the COVID-19 pandemic.

Molecular Docking Studies for Drug Design

4-(Pyridin-2-ylmethoxy)aniline: and its derivatives are used in molecular docking studies to predict how the compound interacts with various proteins . This is a crucial step in drug design, allowing researchers to understand the binding modes and affinities of potential pharmaceuticals.

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of heterocyclic compounds, which have a wide range of applications in medicinal chemistry . These compounds are essential for creating drugs with improved therapeutic properties and better solubility profiles.

Cancer Treatment Research

Continued research into cancer treatments has led to the exploration of 4-(Pyridin-2-ylmethoxy)aniline derivatives as part of a new structural framework for the development of anticancer drugs . The compound’s ability to integrate into various molecular scaffolds makes it a valuable asset in the synthesis of new therapeutic agents.

Propriétés

IUPAC Name

4-(pyridin-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWMMQFGQVDRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439959
Record name 4-(pyridin-2-ylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-ylmethoxy)aniline

CAS RN

102137-46-2
Record name 4-(2-Pyridylmethoxy)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102137462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(pyridin-2-ylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102137-46-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-Pyridylmethoxy)aniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP94VFP2ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-(2-Pyridylmethoxy)aniline was prepared from 4-nitrophenol (Aldrich) and 2-picolyl chloride hydrochloride (Aldrich) according to Procedure D. This was reacted with 4-chloro-6-(N,N-dimethylamino)pyrido[3,4-d]pyrimidine according to Procedure A to give the product; tlc (dichloromethane:ethanol:aq.ammonia, 100:8:1) Rf 0.37; m/z (M+1)+373.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-[(4-Nitrophenoxy)methyl]pyridine (2.30 g, 10 mmol) was dissolved in ethanol (160 mL) and water (40 mL). NH4Cl (5.30 g) was added to the above mixture and heated to 70-80° C. To this reaction mixture was added iron powder (5:50 g) in portion wise manner under a vigorous stirring and the stirring was continued for 2 h. The reaction mixture was filtered through a Celite pad when hot and washed the filter bed with MeOH. The filtrate was concentrated, diluted with water, extracted with CH2Cl2 (3×75 mL), dried and concentrated to provide 2-[(4-aminophenoxy)methyl]pyridine as brown solid (1.735 g) in 86% yield. 1H NMR (CDCl3): δ 8.56 (m, 1H), 7.67 (m, 1H), 7.49 (d, 1H, J=7.8 Hz), 7.18 (m, 1H), 6.80 (d, 2H, J=8.7 Hz), 6.62 (d, 2H, J=8.7 Hz), 5.12 (s, 2H), 3.43 (br s, 2H); LCMS (m/z): 201 (MH+).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-[(4-Nitrophenoxy)methyl]pyridine (2.30 g, 10 mmol) was dissolved in ethanol (160 mL) and water (40 mL). NH4Cl (5.30 g) was added to the above mixture and heated to 70-80° C. To this reaction mixture was added iron powder (5.50 g) in portion wise manner under a vigorous stirring and the stifling was continued for 2 h. The reaction mixture was filtered through a Celite pad when hot and washed the filter bed with MeOH. The filtrate was concentrated, diluted with water, extracted with CH2Cl2 (3×75 mL), dried and concentrated to provide 2-[(4-aminophenoxy)methyl]pyridine as brown solid (1.735 g) in 86% yield. 1H NMR (CDCl3): δ 8.56 (m, 1H), 7.67 (m, 1H), 7.49 (d, 1H, J=7.8 Hz), 7.18 (m, 1H), 6.80 (d, 2H, J=8.7 Hz), 6.62 (d, 2H, J=8.7 Hz), 5.12 (s, 2H), 3.43 (br s, 2H); LCMS (m/z): 201 (MH+).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.5 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A suspension of N-acetyl-4-(pyrid-2-ylmethoxy)aniline (116 g; 480 mmol), prepared as in step 1, in 1000 mL 95% ethanol and 130 mL 10M aqueous KOH was refluxed for 2 days. The reaction was concentrated and diluted with water. The mixture was extracted with ethyl acetate. The extracts were dried over magnesium sulfate and concentrated to give 4-(pyrid-2-ylmethoxy)aniline as a brown oil.
Quantity
116 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-2-ylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-2-ylmethoxy)aniline
Reactant of Route 3
4-(Pyridin-2-ylmethoxy)aniline
Reactant of Route 4
Reactant of Route 4
4-(Pyridin-2-ylmethoxy)aniline
Reactant of Route 5
Reactant of Route 5
4-(Pyridin-2-ylmethoxy)aniline
Reactant of Route 6
Reactant of Route 6
4-(Pyridin-2-ylmethoxy)aniline

Citations

For This Compound
30
Citations
XJ Wang, G Pan, Z Zhang, J Feng, Z Xu… - Journal of Molecular …, 2023 - Elsevier
A series of 3‑chloro-4-(pyridin-2-ylmethoxy) aniline derivatives were synthesized and biologically evaluated for antitumor activities. Among all the compounds, the antitumor activity of 7k …
Number of citations: 3 www.sciencedirect.com
J Feng, T Li, S Liang, C Zhang, X Tan, N Ding… - Medicinal Chemistry …, 2020 - Springer
The diaryl ureas are very important fragments in medicinal chemistry. By means of computer-aided design, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and …
Number of citations: 3 link.springer.com
A Elkamhawy, S Son, HY Lee, MH El-Maghrabey… - Pharmaceuticals, 2022 - mdpi.com
Co-expression of the epidermal growth factor receptor (EGFR, also known as ErbB1) and human epidermal growth factor receptor 2 (HER2) has been identified as a diagnostic or …
Number of citations: 5 www.mdpi.com
D Das, L Xie, J Wang, J Shi, J Hong - Bioorganic Chemistry, 2020 - Elsevier
Lung cancer is the most common cancer and leading cause of cancer-related deaths worldwide. The first-generation reversible, ATP-competitive inhibitors gefetinib and elotinib showed …
Number of citations: 17 www.sciencedirect.com
MY Cha, KO Lee, JW Kim, CG Lee… - Journal of medicinal …, 2009 - ACS Publications
A novel series of (S)-1-acryloyl-N-[4-(arylamino)-7-(alkoxy)quinazolin-6-yl]pyrrolidine-2-carboxamides were synthesized and evaluated as Her-1/Her-2 dual inhibitors. In contrast to the …
Number of citations: 57 pubs.acs.org
A Elkamhawy, AK Farag, ANI Viswanath… - Bioorganic & Medicinal …, 2015 - Elsevier
Coexpression of EGFR and HER2 has been found in many tumors such as breast, ovarian, colon and prostate cancers, with poor prognosis of the patients. Herein, our team has …
Number of citations: 36 www.sciencedirect.com
Y Mao, W Zhu, X Kong, Z Wang, H Xie, J Ding… - Bioorganic & medicinal …, 2013 - Elsevier
36 new compounds with the typical skeleton of 4-anilino-5-vinyl/ethynyl pyrimidine, 4-anilino-3-cyano-5-vinyl/ethynyl/phenyl pyridine, and m-amino-N-phenylbenzamide, are designed, …
Number of citations: 34 www.sciencedirect.com
M Hossam, DS Lasheen, KAM Abouzid - Archiv der Pharmazie, 2016 - Wiley Online Library
Being overexpressed in several types of cancer, the epidermal growth factor receptor (EGFR) is considered one of the key therapeutic targets in oncology. Although many first‐…
Number of citations: 36 onlinelibrary.wiley.com
L Zhang, Y Yang, H Zhou, Q Zheng, Y Li… - European Journal of …, 2015 - Elsevier
We have developed a series of 6, 7-disubstituted-4-(arylamino) quinazoline derivatives that functioned as irreversible EGFR inhibitors, and these compounds exhibited excellent …
Number of citations: 37 www.sciencedirect.com
YJ Yu-Jing, CM Zhang, ZP Liu - Anti-Cancer Agents in …, 2012 - ingentaconnect.com
Progress in identifying and understanding the molecular and cellular causes of cancer has led to the discovery of anomalies that characterize cancer cells and that represent targets for …
Number of citations: 30 www.ingentaconnect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.